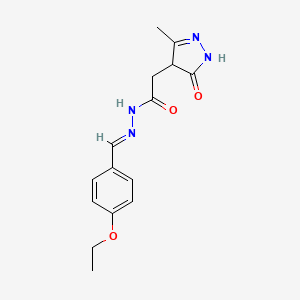![molecular formula C19H18N2OS B5731478 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B5731478.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-phenylacetamide is a chemical compound that has been extensively studied by scientists for its potential applications in scientific research. This compound is commonly referred to as DMQA and is synthesized using a specific method that involves several steps.
Mécanisme D'action
The mechanism of action of DMQA involves the inhibition of enzymes such as acetylcholinesterase and monoamine oxidase. These enzymes play a role in the breakdown of neurotransmitters such as acetylcholine and dopamine, which are important for proper brain function. By inhibiting these enzymes, DMQA can increase the levels of these neurotransmitters in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects:
DMQA has been shown to have several biochemical and physiological effects. It can improve memory and cognitive function, reduce inflammation, and prevent the formation of amyloid-beta plaques. In addition, DMQA has been shown to have antioxidant properties, which can protect cells from damage caused by free radicals.
Avantages Et Limitations Des Expériences En Laboratoire
DMQA has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, it has a well-known mechanism of action and has been extensively studied in various scientific research applications. However, DMQA also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of DMQA. One area of research is the development of new derivatives of DMQA that can improve its efficacy and reduce its toxicity. In addition, further studies are needed to determine the optimal dosage and administration of DMQA for various scientific research applications. Finally, DMQA has potential applications in the treatment of other neurodegenerative diseases and as an anti-inflammatory agent, which should be explored in future studies.
Conclusion:
In conclusion, DMQA is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has a well-known mechanism of action and has been shown to have several biochemical and physiological effects. While DMQA has some limitations, it has several advantages for use in lab experiments. There are several future directions for the study of DMQA, including the development of new derivatives and exploring its potential applications in the treatment of other diseases.
Méthodes De Synthèse
The synthesis of DMQA involves the reaction of 4,8-dimethyl-2-quinoline thiol with N-phenylacetyl chloride. This reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified using column chromatography to obtain pure DMQA.
Applications De Recherche Scientifique
DMQA has been used in various scientific research applications, including the study of neurodegenerative diseases such as Alzheimer's and Parkinson's. This compound has been shown to have neuroprotective effects and can prevent the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. DMQA has also been studied for its potential use in cancer therapy and as an anti-inflammatory agent.
Propriétés
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-7-6-10-16-14(2)11-18(21-19(13)16)23-12-17(22)20-15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGEBRGVHCLDWLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,4-dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5731400.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5731413.png)
![4-[1-cyano-2-(2-thienyl)vinyl]benzonitrile](/img/structure/B5731417.png)

![N-[3-(acetylamino)phenyl]-3-phenylpropanamide](/img/structure/B5731421.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5731425.png)

![dimethyl 3-methyl-5-[(3-methylbutanoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5731439.png)


![2-(3,4-dimethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5731461.png)

